![molecular formula C10H8ClNS B1391959 5-(5-Chloro-2-thienyl)-2-methylpyridine CAS No. 323594-95-2](/img/structure/B1391959.png)
5-(5-Chloro-2-thienyl)-2-methylpyridine
Overview
Description
5-Chloro-2-thiophenecarboxaldehyde is a thiophene derivative . It has been used in the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids and N, N ′-bis[( E )-(5-chloro-2-thienyl)methylidene]ethane-1,2-diamine .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-thiophenecarboxaldehyde is represented by the empirical formula C5H3ClOS . Its molecular weight is 146.59 .Chemical Reactions Analysis
5-Chloro-2-thiophenecarboxaldehyde may be used for the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids .Physical And Chemical Properties Analysis
5-Chloro-2-thiophenecarboxaldehyde has a refractive index of 1.604 (lit.), a boiling point of 99 °C/21 mmHg (lit.), and a density of 1.376 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Biological Compounds :
- Schiff bases derived from 2-chloro-5-methylpyridine are used as synthons for α-nornicotin derivatives and in the preparation of biologically active molecules and pesticidal compounds (Gangadasu, Raju, & Rao, 2002).
Intermediate in Medicine and Pesticides :
- 2-Chloro-5-trichloromethylpyridine, closely related to the query compound, serves as an important intermediate in various medicines and pesticides (Li, 2005).
Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives :
- The compound is a component in synthesizing new cyanopyridinethiones, which are potential candidates for thieno[2,3-b]pyridines with anticipated biological activities (Mohamed, Al-Taifi, El‐Emary, & Bakhite, 2007).
Metal-ion Reactivity and Coordination Compounds :
- The compound is involved in reactions with metal ions like copper and cobalt, forming coordination compounds with diverse properties and potential applications in various fields (Shakirova, Protsenko, Protsenko, Kuratieva, Fowles, & Turnbull, 2020).
Electroluminescent Properties in Platinum Complexes :
- Variants of the compound, such as 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine, are used in synthesizing mono-cyclometalated Pt(II) complexes with potential electroluminescent properties (Ionkin, Marshall, & Wang, 2005).
Antimicrobial Activity of Derivatives :
- Some derivatives of 5-methylpyridine-2-thiol, closely related to the query compound, have shown remarkable antimicrobial activity (Abdel-rahman, Bakhite, & Al-Taifi, 2003).
Molecular Structure and Spectroscopy Studies :
- The compound is used in studies focused on the molecular structure, vibrational wavenumbers, atomic charges, and other spectroscopic analyses (Velraj, Soundharam, & Sridevi, 2015).
Microreaction Systems in Intermediate Preparation :
- Microreaction systems involving derivatives of 3-methylpyridine, related to the query compound, have been explored for safer and more efficient production processes in industrial settings (Sang, Huang, & Xu, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c1-7-2-3-8(6-12-7)9-4-5-10(11)13-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAUZTOTYBETJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CC=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-thienyl)-2-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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